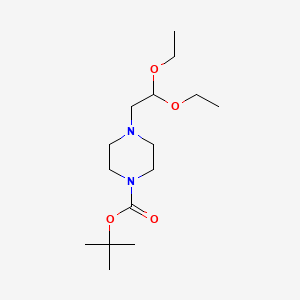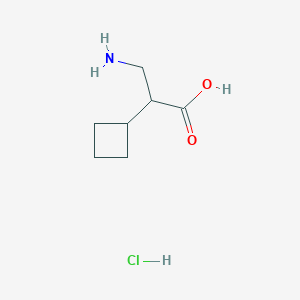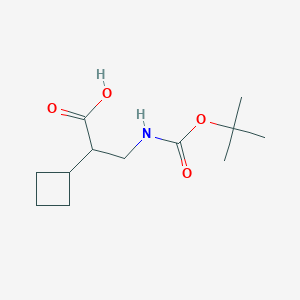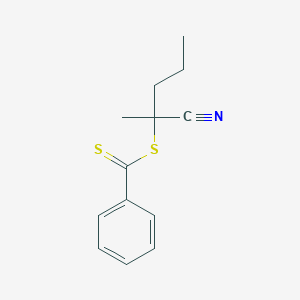
Bis(N,N'-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N,N’-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM, also known by its CAS RN®: 940895-79-4, is a high-purity compound . It is produced by Strem Chemicals, Inc .
Molecular Structure Analysis
The molecular formula of Bis(N,N’-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM is C20H42N4Ni . The molecular weight is 397.27 .Chemical Reactions Analysis
This compound is used as a catalyst precursor in the enantioselective addition of silyl ethers to imines to produce β-amino ketones, and to aldehydes to produce 3-hydroxy-1-propanone aldol addition products . It’s also used with AgSbF6 for the asymmetric carbonylene reaction .Physical And Chemical Properties Analysis
Bis(N,N’-di-t-butylacetamidinato)nickel(II), (99.999%-Ni) PURATREM is a dark, purple-black crystal . It has a melting point of 95-96°C . It’s air sensitive and moisture sensitive .Applications De Recherche Scientifique
Synthesis of Novel Compounds
- Complex Formation and Redox Properties : The synthesis and spectroscopic characterization of bis[N-(2,6-di-t-butyl-1-hydroxyphenyl)salicylaldiminato]nickel(II) complexes demonstrate the potential of nickel(II) salicylaldimine complexes containing sterically hindered phenols for forming compounds with unique redox properties. These complexes exhibit distinct configurations in solid-state and solution, highlighting their versatility in chemical synthesis Kasumov, 2002.
Materials Science and Photovoltaics
- Atomic Layer Deposition for Photovoltaics : The alternating exposure to bis(N,N′-di-sec-butylacetamidinato)dicopper(I) and hydrogen sulfide produces high-quality chalcocite (Cu2S) thin films, showcasing the material's application in nanostructured photovoltaics. This demonstrates the potential for bis(N,N'-di-t-butylacetamidinato)nickel(II) derivatives in creating conformal coatings for photovoltaic devices Martinson, Elam, & Pellin, 2009.
Catalysis and Electrochemical Applications
- Vapor-Phase Atomic Layer Deposition : The first comprehensive report on vapor-phase atomic layer deposition (ALD) of nickel sulfide using bis(N,N′-di-tert-butylacetamidinato)nickel(II) highlights its application in producing NiSx thin films. These films demonstrate remarkable electrocatalytic activity for oxygen-evolution reaction (OER) after conversion to nickel (oxy)hydrate, indicating potential in energy-related applications Li et al., 2016.
Structural and Magnetic Properties
- Supramolecular Assemblies : The identification of hexameric water and hybrid water–chloride clusters intercalated in the crystal hosts of (imidoylamidine)nickel(II) complexes underscores the complex's role in forming intricate supramolecular assemblies. This research indicates potential applications in designing materials with specific structural or catalytic properties Kopylovich et al., 2007.
Surface Chemistry and Thin Film Deposition
- Surface Chemistry during ALD : A study on the surface chemistry of ALD of nickel sulfide from bis(N,N′-di-tert-butylacetamidinato)nickel(II) and H2S provides insights into the deviation from conventional ligand-exchange ALD schemes. This research is pivotal for understanding and improving the ALD process for metal-sulfide thin films, which are crucial in various technological applications Zhao, Guo, & Wang, 2018.
Mécanisme D'action
Target of Action
Bis(N,N’-di-t-butylacetamidinato)nickel(II), also known as MFCD28144557, primarily targets the process of atomic layer deposition (ALD) for the fabrication of nickel sulfide . This compound interacts with sulfhydryl groups on the surface during the ALD process .
Mode of Action
The first amidine ligand of Bis(N,N’-di-t-butylacetamidinato)nickel(II) can be easily eliminated on the sulfhydrylated surface . The second amidine ligand can react with the adjacent sulfhydryl group to generate the N,N’-di-tert-butylacetamidine molecule, which can strongly interact with the Ni atom on the surface and be difficult to be desorbed . In the subsequent H2S reaction, the N,N’-di-tert-butylacetamidine molecule can be exchanged with the H2S precursor .
Biochemical Pathways
The compound is involved in the atomic layer deposition (ALD) process, a unique nanofabrication technology used in microelectronics, catalysis, environmental, and energy fields . It plays a crucial role in the formation of nickel sulfide, a material with excellent electrochemical and catalytic activities .
Pharmacokinetics
Its physical characteristics such as melting point (95-96°c) and vapor pressure (02mm@90°C) are important for its application in the ALD process .
Result of Action
The result of the action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is the formation of nickel sulfide films in the ALD process . These films have excellent electrochemical and catalytic activities, making them valuable in various applications such as microelectronics and energy fields .
Action Environment
The action of Bis(N,N’-di-t-butylacetamidinato)nickel(II) is influenced by environmental factors. It is air and moisture sensitive , which means it needs to be handled under controlled conditions to prevent degradation. The temperature also plays a crucial role in its action, as indicated by its specific melting point and vapor pressure .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl-(N-tert-butyl-C-methylcarbonimidoyl)azanide;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H21N2.Ni/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*1-7H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLRHFANTKGIKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(C)(C)C)[N-]C(C)(C)C.CC(=NC(C)(C)C)[N-]C(C)(C)C.[Ni+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I), 98%](/img/structure/B6309727.png)



![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)





![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)
![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

